molecular formula C23H22N4O3 B11187227 6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11187227
M. Wt: 402.4 g/mol
InChI Key: KNVRRPMBPGDYSC-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the condensation of appropriate hydrazine derivatives with quinazoline precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as histone acetyltransferase PCAF. This interaction inhibits the acetylation of histones, leading to the suppression of gene expression involved in cancer cell growth and proliferation . Molecular docking studies have shown that the compound binds effectively to the active site of PCAF, rationalizing its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern and the presence of both dimethoxyphenyl and phenyl groups. This unique structure contributes to its distinct biological activities and potential as a therapeutic agent .

Biological Activity

The compound 6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways. The initial steps often include the formation of the quinazolinone core followed by the introduction of the triazole moiety. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compounds.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazolinone compounds exhibit significant anticancer properties. For instance:

  • In Vitro Studies : MTT assays conducted on various cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) have shown that certain derivatives possess IC50 values comparable to established chemotherapeutics like paclitaxel. The presence of specific substituents on the aromatic rings significantly enhances anticancer activity .
CompoundCell LineIC50 (µM)Reference
6-(3,4-Dimethoxyphenyl)-9-phenyl...MDA-MB-23118.5
6-(3,4-Dimethoxyphenyl)-9-phenyl...A54922.0
PaclitaxelMDA-MB-23115.0

Antimicrobial Activity

In addition to anticancer properties, quinazolinone derivatives have been evaluated for antimicrobial activity. Compounds with specific substitutions have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways in microorganisms .

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity which can protect cells from oxidative stress.
  • Enzyme Inhibition : The inhibition of specific kinases involved in cancer progression has also been noted as a potential mechanism .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Case Study 1 : In a study involving MDA-MB-231 cells treated with varying concentrations of the compound showed a dose-dependent decrease in cell viability.
  • Case Study 2 : Another study reported that combination therapy with this compound and existing chemotherapeutics resulted in enhanced cytotoxicity compared to monotherapy.

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H22N4O3/c1-29-19-9-8-15(12-20(19)30-2)16-10-17-21(18(28)11-16)22(14-6-4-3-5-7-14)27-23(26-17)24-13-25-27/h3-9,12-13,16,22H,10-11H2,1-2H3,(H,24,25,26)

InChI Key

KNVRRPMBPGDYSC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CC=C5)C(=O)C2)OC

Origin of Product

United States

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